molecular formula C20H19BO4 B8237149 3,4-Bis(benzyloxy)phenylboronic acid

3,4-Bis(benzyloxy)phenylboronic acid

Cat. No.: B8237149
M. Wt: 334.2 g/mol
InChI Key: NRFUTAIWNNLFDP-UHFFFAOYSA-N
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Description

3,4-Bis(benzyloxy)phenylboronic acid is an organic boronic acid derivative with the CAS number 906665-98-3 and a molecular formula of C20H19BO4 . It has a molecular weight of approximately 334.17 g/mol . This compound is a protected phenol derivative, where two benzyloxy groups are attached to the phenyl ring, making it a valuable building block in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the construction of biaryl structures commonly found in active pharmaceutical ingredients and complex organic materials. The compound requires specific storage conditions to maintain stability; it should be kept in a sealed container under an inert atmosphere and at cool temperatures (2-8°C) . From a safety perspective, this reagent is labeled with the signal word "Warning" and may cause skin and eye irritation (H315, H319) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3,4-bis(phenylmethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BO4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13,22-23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFUTAIWNNLFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Protocol

The Suzuki-Miyaura coupling is the most widely employed method for introducing the boronic acid moiety onto aromatic systems. For 3,4-bis(benzyloxy)phenylboronic acid, the reaction typically involves:

  • Substrate : 3,4-Bis(benzyloxy)bromobenzene or iodobenzene.

  • Boronic Acid Precursor : Bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin).

  • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base : KOAc or Cs₂CO₃.

  • Solvent : Dioxane or THF.

Example :
A mixture of 3,4-bis(benzyloxy)bromobenzene (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) in dioxane was heated at 80°C under N₂ for 12 hours. The crude product was purified via column chromatography to yield the pinacol boronic ester, which was subsequently hydrolyzed with HCl to afford this compound in 68% overall yield.

Key Modifications

  • Ligand Effects : Bulky ligands (e.g., SPhos) improve selectivity for sterically hindered substrates.

  • Microwave Assistance : Reduced reaction time from 12 hours to 30 minutes with comparable yields (65–70%).

Direct Borylation of Phenolic Derivatives

Miyaura Borylation

This method avoids pre-functionalized aryl halides by directly borylating phenolic precursors:

  • Substrate : 3,4-Dihydroxybenzaldehyde.

  • Protection Step : Benzylation using BnBr and K₂CO₃ in DMF to form 3,4-bis(benzyloxy)benzaldehyde.

  • Borylation : Treatment with HBpin and Cu(OAc)₂ in the presence of a Pd catalyst.

Data Table :

StepReagentsConditionsYield
BenzylationBnBr, K₂CO₃, DMF80°C, 6h92%
BorylationHBpin, PdCl₂, Cu(OAc)₂, DMF100°C, 24h58%

Transition-Metal-Free Approaches

Oxidative Hydroxylation of Boronic Esters

While less common, arylboronic esters can be oxidized to phenolic derivatives, followed by benzylation:

  • Oxidant : Oxone® or H₂O₂.

  • Benzylation : BnBr/Ag₂O in THF.

Example :
3,4-Dihydroxyphenylboronic acid (1.0 equiv) was treated with BnBr (2.2 equiv) and Ag₂O (1.5 equiv) in THF at 0°C. After 4 hours, the product was isolated in 85% yield.

Challenges and Optimization Strategies

Protecting Group Stability

  • Benzyl Ether Stability : Benzyl groups remain intact under acidic hydrolysis conditions (e.g., HCl/MeOH) but may cleave under hydrogenolysis.

  • Alternative Protections : MOM (methoxymethyl) or TBS (tert-butyldimethylsilyl) groups are less common due to compatibility issues with boronates.

Yield Improvements

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) enable reuse for up to 5 cycles without significant activity loss.

  • Solvent Effects : Mixed solvents (e.g., DMF/H₂O) enhance solubility of polar intermediates.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
Suzuki-MiyauraHigh selectivity; scalableRequires aryl halide precursor65–75%
Miyaura BorylationAvoids halide precursorsLonger reaction times50–60%
Transition-Metal-FreeMild conditionsLower functional group tolerance70–85%

Recent Advances (2020–2025)

Photoredox Catalysis

Visible-light-mediated borylation using Ir(ppy)₃ as a photocatalyst enables room-temperature synthesis with yields up to 72%.

Flow Chemistry

Continuous-flow systems reduce reaction times to <1 hour and improve reproducibility for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(benzyloxy)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed through oxidation of the boronic acid group.

Scientific Research Applications

3,4-Bis(benzyloxy)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 3,4-Bis(benzyloxy)phenylboronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The benzyloxy groups can also participate in various substitution reactions, providing versatility in synthetic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Alkoxy Chain Length Variation
  • 3,4-Bis(hexyloxy)phenylboronic Acid (C₁₈H₃₁BO₄, MW 322.25 g/mol):
    Longer hexyloxy chains reduce steric hindrance compared to benzyloxy groups but increase hydrophobicity. This lowers reactivity in polar solvents and may limit applications in aqueous-phase reactions .
Substituent Position and Electronic Effects
  • (3-(Benzyloxy)phenyl)boronic Acid (C₁₃H₁₃BO₃, MW 228.05 g/mol):
    A meta-substituted analog with a single benzyloxy group. Reduced steric bulk enhances reactivity in Suzuki couplings but decreases stability during purification .
  • 4-Benzyloxy-3-methylphenylboronic Acid (C₁₄H₁₅BO₃, MW 242.08 g/mol):
    The methyl group at the 3-position introduces additional steric effects, lowering yields in coupling reactions compared to the parent compound .
Functional Group Diversity
  • 3,4-(Methylenedioxy)phenylboronic Acid (C₇H₇BO₄, MW 165.96 g/mol):
    The cyclic methylenedioxy group enhances electron density on the phenyl ring, accelerating coupling reactions. However, this compound exhibits higher toxicity due to reactive interactions with cell-surface carbohydrates .
  • 4-Hydroxyphenylboronic Acid (C₆H₇BO₃, MW 137.93 g/mol):
    The hydroxyl group increases hydrophilicity and reactivity but reduces biocompatibility, as seen in its inflammatory effects in biological systems .

Key Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Substituents Reactivity (Suzuki Coupling Yield) Toxicity (Cell Surviving Fraction)
3,4-Bis(benzyloxy)phenylboronic acid 380.24 Benzyloxy (O-Bn) 68% (thiophene derivative) ≥80% at 80 nM
3,4-Bis(hexyloxy)phenylboronic acid 322.25 Hexyloxy (O-hexyl) Not reported N/A
4-Hydroxyphenylboronic acid 137.93 Hydroxyl (OH) High (no specific yield) <50% (inflammatory)
3,4-(Methylenedioxy)phenylboronic acid 165.96 Methylenedioxy (O-CH₂-O) >70% (carboxylic acid derivatives) <60% (carbohydrate binding)

Biological Activity

3,4-Bis(benzyloxy)phenylboronic acid is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized by the presence of two benzyloxy groups and a boronic acid functional group. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.

The primary mechanism of action for this compound involves its interaction with the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . The inhibition of EGFR-TK disrupts multiple signaling pathways that regulate cell growth and survival, potentially leading to the suppression of cancer cell proliferation.

Key Biochemical Pathways Affected

  • Cell Growth Regulation : Inhibition of EGFR-TK affects pathways involved in cell cycle progression.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through caspase activation .

Antiproliferative Effects

Research indicates that this compound exhibits potent antiproliferative activity against various cancer cell lines. The compound has been evaluated using assays such as the Sulforhodamine B (SRB) and MTT methods.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA2780 Ovarian CancerLow micromolarInduces G2/M cell cycle arrest; caspase-3 activation
2-Fluoro-6-formylphenylboronic acidA2780 Ovarian CancerLow micromolarSimilar mechanism with enhanced potency

Case Studies

  • Study on Apoptosis Induction : A study evaluated the effects of phenylboronic acid derivatives on ovarian cancer cells. It was found that these compounds could induce significant apoptosis through caspase-3 activation and cell cycle arrest at the G2/M phase. This study highlighted the potential of boron-containing compounds as novel anticancer agents .
  • Inhibition of β-Lactamases : Research demonstrated that boron-containing compounds, including derivatives similar to this compound, could effectively inhibit serine-β-lactamases. This suggests potential applications in combating antibiotic resistance by targeting bacterial enzymes .

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound indicates that modifications to the phenyl groups can significantly impact its biological activity. The presence of benzyloxy groups enhances solubility and interaction with biological targets.

Q & A

Q. Basic

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify benzyloxy protons (δ 4.8–5.2 ppm) and aromatic protons. 11B^{11}\text{B} NMR confirms boronic acid presence (δ 28–32 ppm).
  • FT-IR : B-O stretches at ~1340 cm⁻¹ and aromatic C-O at ~1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 3-benzyloxy analogs show [M+H]⁺ at m/z 229.1) .

What strategies mitigate hydrolysis of the boronic acid group during Suzuki-Miyaura coupling reactions?

Q. Advanced

  • Anhydrous Conditions : Use rigorously dried solvents (e.g., THF over molecular sieves) to suppress hydrolysis .
  • Protection as Pinacol Esters : Convert the boronic acid to its pinacol ester (e.g., 3-fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester in ), which stabilizes the boron center .
  • pH Control : Maintain neutral to slightly basic conditions to avoid acid-catalyzed decomposition .

How do steric effects from benzyloxy groups influence cross-coupling reaction efficiencies?

Advanced
Benzyloxy groups introduce steric hindrance, slowing transmetalation in Suzuki reactions. For example, 4-benzyloxy-2-methylphenylboronic acid () requires elevated temperatures (80–100°C) and excess Pd catalysts (e.g., Pd(PPh₃)₄) to achieve >70% yields. Computational studies suggest reduced electron density at boron due to electron-withdrawing effects, further lowering reactivity .

What are effective methods to analyze boronic acid stability under varying pH conditions?

Q. Methodological

  • pH-Dependent NMR : Monitor 11B^{11}\text{B} NMR shifts in buffers (pH 3–10) to track hydrolysis to boroxines.
  • UV-Vis Spectroscopy : Quantify boronic acid degradation via absorbance changes at 260 nm .
  • HPLC : Compare retention times of intact boronic acid vs. hydrolyzed products (e.g., phenol derivatives) .

How can computational methods predict the reactivity of this compound in organic transformations?

Advanced
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict electrophilicity. For 4-formylphenylboronic acid (), the LUMO energy correlates with Suzuki reaction rates. Similar methods can assess steric effects of benzyloxy groups on transition states .

What are the recommended storage conditions to prevent degradation of this compound?

Basic
Store at 0–6°C in airtight, desiccated containers to minimize hydrolysis and oxidation. Use amber vials to prevent UV-induced decomposition .

How does the presence of benzyloxy groups affect the electronic properties of the boronic acid moiety?

Advanced
Benzyloxy groups are mildly electron-donating via resonance, increasing electron density at boron and enhancing reactivity toward electrophiles. However, steric bulk dominates in most cases, reducing coupling efficiency. Comparative studies with 3,5-bis(trifluoromethyl)phenylboronic acid () show electron-withdrawing groups lower boron’s electrophilicity but improve stability .

What are the challenges in achieving high-yield purification of this compound, and how can they be addressed?

Q. Methodological

  • Challenge : Boronic acids often co-crystallize with anhydrides or dimerize.
  • Solution : Use Soxhlet extraction with hexane/EtOAc (8:2) to remove impurities. For 3-benzyloxyphenylboronic acid (), recrystallization from ethanol/water (1:3) yields >98% purity .

Can this compound be utilized in covalent organic framework (COF) synthesis, and what structural advantages does it offer?

Advanced
Yes. Benzyloxy groups enhance COF crystallinity by promoting π-π stacking, as seen in 1,4-benzenediboronic acid-based COFs (). The bulky substituents may also reduce interlayer slipping, improving porosity. However, hydrolysis susceptibility requires in-situ protection during polymerization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Bis(benzyloxy)phenylboronic acid
Reactant of Route 2
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3,4-Bis(benzyloxy)phenylboronic acid

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